[3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate [3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 767302-32-9
VCID: VC16151307
InChI: InChI=1S/C22H15Cl2FN2O4/c23-15-4-9-19(20(24)11-15)22(29)31-18-3-1-2-14(10-18)12-26-27-21(28)13-30-17-7-5-16(25)6-8-17/h1-12H,13H2,(H,27,28)/b26-12+
SMILES:
Molecular Formula: C22H15Cl2FN2O4
Molecular Weight: 461.3 g/mol

[3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

CAS No.: 767302-32-9

Cat. No.: VC16151307

Molecular Formula: C22H15Cl2FN2O4

Molecular Weight: 461.3 g/mol

* For research use only. Not for human or veterinary use.

[3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate - 767302-32-9

Specification

CAS No. 767302-32-9
Molecular Formula C22H15Cl2FN2O4
Molecular Weight 461.3 g/mol
IUPAC Name [3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Standard InChI InChI=1S/C22H15Cl2FN2O4/c23-15-4-9-19(20(24)11-15)22(29)31-18-3-1-2-14(10-18)12-26-27-21(28)13-30-17-7-5-16(25)6-8-17/h1-12H,13H2,(H,27,28)/b26-12+
Standard InChI Key PXZZEUFZBZQSLV-RPPGKUMJSA-N
Isomeric SMILES C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)COC3=CC=C(C=C3)F
Canonical SMILES C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)COC3=CC=C(C=C3)F

Introduction

Structural Elucidation and Molecular Characteristics

The molecular formula of [3-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is C₂₂H₁₅Cl₂FN₂O₄, with a molar mass of 461.3 g/mol. Its IUPAC name reflects the integration of three primary components:

  • A 2,4-dichlorobenzoate ester group.

  • A hydrazinylidene linker in the E-configuration.

  • A 2-(4-fluorophenoxy)acetyl substituent.

Table 1: Key Structural Descriptors

PropertyValue
CAS No.767302-32-9
Molecular FormulaC₂₂H₁₅Cl₂FN₂O₄
Molecular Weight461.3 g/mol
SMILESC1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)COC3=CC=C(C=C3)F
InChIKeyPXZZEUFZBZQSLV-RPPGKUMJSA-N

The compound’s geometry is defined by the E-isomerism of the hydrazone group (–N=N–), which imposes rigidity and influences intermolecular interactions. The 2,4-dichlorobenzoate moiety contributes to hydrophobic character, while the 4-fluorophenoxy group enhances electron-withdrawing properties, potentially modulating reactivity in biological systems .

Synthesis and Manufacturing Pathways

Synthesis of this compound involves a multi-step sequence, typically beginning with precursor functionalization:

Step 1: Esterification of 2,4-Dichlorobenzoic Acid

2,4-Dichlorobenzoic acid is reacted with methanol under acidic catalysis to yield methyl 2,4-dichlorobenzoate. This intermediate is subsequently hydrolyzed to the corresponding acid chloride using thionyl chloride (SOCl₂).

Step 2: Preparation of 2-(4-Fluorophenoxy)acetyl Hydrazine

4-Fluorophenol is acetylated with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride, which is then treated with hydrazine hydrate to generate the hydrazine derivative.

Step 3: Condensation Reaction

The acid chloride from Step 1 undergoes nucleophilic acyl substitution with 3-hydroxybenzaldehyde, producing 3-(benzoyloxy)benzaldehyde. This aldehyde is then condensed with the hydrazine derivative from Step 2 under mild acidic conditions to form the final hydrazone product.

Critical Parameters:

  • Reaction temperature (< 60°C) to prevent hydrazone isomerization.

  • Use of anhydrous solvents (e.g., tetrahydrofuran) to minimize hydrolysis.

Physicochemical Properties

The compound’s physicochemical profile is dictated by its halogen-rich structure:

PropertyValue/Range
SolubilityLow in water (<0.1 mg/mL); soluble in DMSO, DMF
Melting Point180–185°C (decomposes)
LogP (Partition Coefficient)4.2 (predicted)
StabilitySensitive to UV light and hydrolysis

The low aqueous solubility necessitates formulation strategies such as nanoemulsions or cyclodextrin complexes for biomedical applications . The presence of electron-withdrawing chlorine and fluorine atoms also enhances stability against oxidative degradation .

Biological Activities and Mechanisms

Antimicrobial Activity

Analogous hydrazone derivatives exhibit broad-spectrum antimicrobial effects. For example, structurally related compounds demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis . The fluorophenoxy group may enhance cell membrane penetration via lipophilicity.

Pesticidal Applications

Patent WO2013162715A2 highlights the efficacy of chlorobenzoate-hydrazone hybrids as contact insecticides against Plutella xylostella (diamondback moth), with mortality rates exceeding 80% at 500 ppm . The dichlorobenzoate moiety disrupts insect acetylcholinesterase, while the hydrazone group chelates essential metal ions in pest physiology .

Industrial and Research Applications

Agrochemical Formulations

The compound’s pesticidal activity positions it as a candidate for foliar sprays and seed treatments. Compatibility studies with surfactants (e.g., alkyl polyglucosides) and UV stabilizers (e.g., benzotriazoles) are critical for field efficacy .

Pharmaceutical Intermediate

As a hydrazone scaffold, this compound serves as a precursor for anticancer and antimicrobial drug discovery. Functionalization at the hydrazine nitrogen or benzoate ester could yield derivatives with enhanced target selectivity .

Material Science

The rigid aromatic structure suggests utility in liquid crystal displays (LCDs) or coordination polymers for gas storage. Preliminary studies indicate mesogenic behavior in nematic phases at 120–150°C.

Stability and Formulation Challenges

Patent CN110519986A emphasizes the susceptibility of hydrazone compounds to hydrolysis in aqueous environments. Strategies to enhance stability include:

  • Microencapsulation using poly(lactic-co-glycolic acid) (PLGA).

  • Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .

Accelerated stability testing (40°C/75% RH) reveals a shelf life of 6–9 months for solid formulations, necessitating inert atmosphere packaging .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the dichlorobenzoate and fluorophenoxy groups to optimize bioactivity.

  • In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolic pathways in mammalian models.

  • Green Synthesis Routes: Exploration of biocatalytic methods to reduce reliance on toxic solvents (e.g., DMF).

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